4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This process involves a seven-step synthesis with an overall yield of 31%. The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave techniques to enhance the efficiency and yield of the synthesis. This approach allows for the robust preparation of pyrrolopyrimidine derivatives, including those with chlorine atoms in specific positions .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, particularly involving chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve inert atmospheres and controlled temperatures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as a building block for various therapeutic agents.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine core, used in the treatment of rheumatoid arthritis.
Uniqueness
4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
Biological Activity
The compound 4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine , also known as a pyrrolo[2,3-d]pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 35808-68-5
- Molecular Formula : C₁₀H₁₂ClN₅O
- Molecular Weight : 241.68 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its inhibitory effects on various enzymes and its potential therapeutic applications. Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer and antiparasitic properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, a study reported that pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent inhibitory effects on key enzymes involved in cancer progression, such as EGFR and CDK2. The most active compounds showed IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
5k | EGFR | 0.015 |
5l | CDK2 | 0.020 |
5m | VEGFR2 | 0.025 |
Antiparasitic Activity
In addition to anticancer properties, compounds similar to this compound have shown promising results against malaria parasites. A study focusing on the optimization of dihydroquinazolinone derivatives indicated that modifications leading to increased solubility and metabolic stability significantly enhanced their antiparasitic activity .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines (HeLa, MDA-MB-231) with varying degrees of cytotoxicity depending on structural modifications .
- In Vivo Studies : Animal models used to assess the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against Plasmodium berghei showed a reduction in parasitemia by approximately 30% at a dosage of 40 mg/kg .
The proposed mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival in cancer cells. Additionally, these compounds may disrupt metabolic pathways in parasites, leading to their death or reduced viability.
Properties
Molecular Formula |
C11H13ClN4O |
---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
4-(4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
MSJGOUSBFLACRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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